Cas no 74965-79-0 (Methyl-5-hexylthiophene-2-carboxylate)

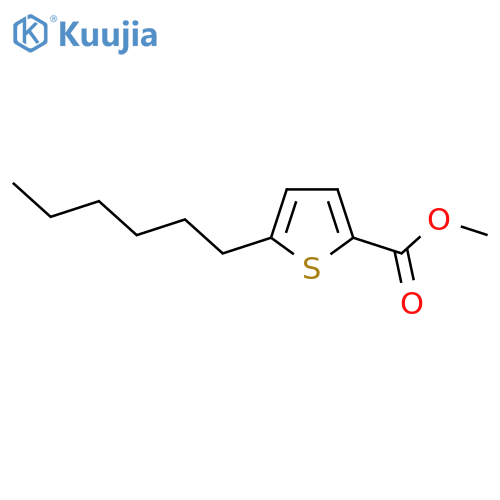

74965-79-0 structure

商品名:Methyl-5-hexylthiophene-2-carboxylate

CAS番号:74965-79-0

MF:C12H18O2S

メガワット:226.335122585297

MDL:MFCD18415011

CID:5079538

Methyl-5-hexylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-hexylthiophene-2-carboxylate

- Methyl-5-hexylthiophene-2-carboxylate

-

- MDL: MFCD18415011

- インチ: 1S/C12H18O2S/c1-3-4-5-6-7-10-8-9-11(15-10)12(13)14-2/h8-9H,3-7H2,1-2H3

- InChIKey: RCZYWIVZGGFIOB-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC)=CC=C1CCCCCC

計算された属性

- せいみつぶんしりょう: 226.103

- どういたいしつりょう: 226.103

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 54.5

Methyl-5-hexylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB560451-1g |

Methyl 5-hexylthiophene-2-carboxylate; . |

74965-79-0 | 1g |

€184.30 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266575-1g |

Methyl 5-hexylthiophene-2-carboxylate |

74965-79-0 | 98% | 1g |

¥1240.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266575-500mg |

Methyl 5-hexylthiophene-2-carboxylate |

74965-79-0 | 98% | 500mg |

¥1074.00 | 2024-07-28 | |

| Aaron | AR01XGZ4-1g |

Methyl5-hexylthiophene-2-carboxylate |

74965-79-0 | 1g |

$174.00 | 2023-12-14 | ||

| Ambeed | A1643022-1g |

Methyl 5-hexylthiophene-2-carboxylate |

74965-79-0 | 98% | 1g |

$174.0 | 2024-04-17 | |

| abcr | AB560451-10g |

Methyl 5-hexylthiophene-2-carboxylate; . |

74965-79-0 | 10g |

€855.90 | 2025-03-19 | ||

| Aaron | AR01XGZ4-5g |

Methyl5-hexylthiophene-2-carboxylate |

74965-79-0 | 5g |

$520.00 | 2023-12-14 | ||

| abcr | AB560451-500 mg |

Methyl 5-hexylthiophene-2-carboxylate; . |

74965-79-0 | 500MG |

€150.20 | 2023-04-13 | ||

| abcr | AB560451-500mg |

Methyl 5-hexylthiophene-2-carboxylate; . |

74965-79-0 | 500mg |

€150.20 | 2023-08-31 | ||

| abcr | AB560451-1 g |

Methyl 5-hexylthiophene-2-carboxylate; . |

74965-79-0 | 1g |

€189.90 | 2023-04-13 |

Methyl-5-hexylthiophene-2-carboxylate 関連文献

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

74965-79-0 (Methyl-5-hexylthiophene-2-carboxylate) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1189426-16-1(Sulfadiazine-13C6)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74965-79-0)Methyl-5-hexylthiophene-2-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):157.0/468.0